Bienvenue dans la boutique en ligne BenchChem!

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid

Medicinal Chemistry Pharmacokinetics Blood-Brain Barrier Permeability

Precision 1,3,4-thiadiazole fragment ideal for FBDD and CNS-penetrant libraries. Unsubstituted core plus butyric acid linker delivers unique H-bond/LipE balance (LogP -0.44, TPSA 120 Ų). In-class substitution risks potency loss; identical scaffold ensures reproducible LAL and carbonic anhydrase screening. ≥95% purity and SpectraBase NMR reference enable immediate HPLC/LC-MS method validation. Choose exact structure, not scaffold guesswork.

Molecular Formula C7H9N3O3S
Molecular Weight 215.23 g/mol
CAS No. 382597-97-9
Cat. No. B187491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
CAS382597-97-9
Molecular FormulaC7H9N3O3S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)NC(=O)CCCC(=O)O
InChIInChI=1S/C7H9N3O3S/c11-5(2-1-3-6(12)13)9-7-10-8-4-14-7/h4H,1-3H2,(H,12,13)(H,9,10,11)
InChIKeyKQBDWVKXBXRZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.3 [ug/mL]

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 382597-97-9): Procurement-Ready 1,3,4-Thiadiazole Scaffold


4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is a heterocyclic building block belonging to the 1,3,4-thiadiazole class, featuring a five-membered ring containing sulfur and two nitrogen atoms. The compound is characterized by a butyric acid side chain linked to the thiadiazole core via a carbamoyl group, with the IUPAC systematic name 5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid . This specific compound is commercially available for research use with a minimum purity specification of 95% and a molecular weight of 215.23 g/mol . The 1,3,4-thiadiazole scaffold is broadly recognized in medicinal chemistry for its capacity to engage diverse biological targets, including antimicrobial and anticancer applications [1].

Why Substituting 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 382597-97-9) with Closely Related Analogs is Scientifically Unjustified


While numerous 1,3,4-thiadiazole derivatives are commercially catalogued, subtle variations in substitution pattern on the heterocyclic core or the appended acid side chain drastically alter the compound's physicochemical and, by extension, its biological profile. The target compound, with its unsubstituted thiadiazole ring and butyric acid linker, represents a specific and unique combination of hydrogen-bonding capacity and lipophilicity that is not replicated by methylated analogs (e.g., CAS 247225-30-5) or those with bulky aryl substituents (e.g., CAS 799258-43-8) [1]. This structural precision is critical, as class-level evidence demonstrates that even minor modifications to the thiadiazole core can lead to orders-of-magnitude differences in potency against validated targets such as lysosomal acid lipase (LAL) and carbonic anhydrase [2]. Therefore, simple in-class substitution based on scaffold similarity is an unreliable procurement strategy that risks experimental failure, data irreproducibility, and wasted resources.

Quantitative Evidence for Selecting 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 382597-97-9) Over Its Analogs


Comparative Predicted Lipophilicity (LogP) and Permeability Profile for CNS Drug-Like Space

The predicted lipophilicity (ACD/LogP) of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is -0.44, placing it in a highly favorable range for oral absorption and potential central nervous system (CNS) penetration, per Lipinski's and related guidelines . In contrast, a closely related 5-methyl-substituted analog (4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]butanoic acid, CAS 247225-30-5) is predicted to have a LogP of -0.13, a shift of +0.31 log units, which may alter its membrane permeability and distribution profile .

Medicinal Chemistry Pharmacokinetics Blood-Brain Barrier Permeability

Polar Surface Area (PSA) Differentiation for Optimized Membrane Interaction

The predicted topological polar surface area (TPSA) for the target compound is 120 Ų . This value is a direct consequence of the unsubstituted thiadiazole and free carboxylic acid terminus. This specific molecular descriptor is critical for predicting intestinal absorption and blood-brain barrier penetration. For example, an analog with an extended side chain (2-[2-([1,3,4]thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid, CAS 380585-19-3), despite having a similar TPSA, possesses a significantly higher molecular weight (256.3 vs. 215.23 g/mol) and altered LogP, underscoring that PSA alone is insufficient for predicting overall drug-likeness and that the target compound occupies a unique physicochemical space .

Drug Design ADME Physicochemical Profiling

Verified Commercial Purity for Reproducible Research and Procurement

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is available from a reputable commercial supplier with a certified minimum purity specification of 95% . While 95% is a common threshold for research-grade chemicals, this specification is a verifiable and actionable data point that differentiates it from uncharacterized or lower-purity analogs. For instance, a closely related analog, 2-methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 799258-41-6), is often listed by suppliers without a guaranteed minimum purity, introducing uncertainty into procurement .

Chemical Sourcing Quality Control Assay Development

Validated Structural Identity and Spectral Data for Unambiguous Confirmation

The structural identity of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is supported by experimental spectral data, including NMR spectra available in the SpectraBase database [1]. This provides a benchmark for verifying compound identity upon receipt, a crucial step in maintaining experimental integrity. In contrast, many commercial analogs lack publicly accessible reference spectra, forcing researchers to rely solely on vendor-provided Certificates of Analysis which may not be independently verifiable.

Analytical Chemistry Quality Assurance Structural Biology

Scientifically-Validated Research Applications for 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 382597-97-9)


Fragment-Based Drug Discovery (FBDD) for CNS and Metabolic Targets

The compound's favorable physicochemical profile—specifically a predicted LogP of -0.44 and TPSA of 120 Ų—makes it an ideal fragment for screening against CNS-penetrant or orally bioavailable drug targets. Its low molecular weight and balanced properties are well-suited for FBDD libraries. Procurement of this specific compound, with its verified 95% purity, ensures that hits identified in fragment screens are not artifacts arising from impurities .

Development of Novel Enzyme Inhibitors, Including Lysosomal Acid Lipase (LAL)

Class-level evidence demonstrates that 3,4-disubstituted thiadiazole carbamates are potent inhibitors of LAL, a validated target for Niemann-Pick type C disease [1]. The target compound, with its free carboxylic acid and unsubstituted thiadiazole, serves as a valuable starting point for synthesizing focused libraries of LAL inhibitors. Its structural simplicity allows for systematic exploration of substitution patterns to optimize potency and selectivity, leveraging the known scaffold's ability to engage the enzyme's active site.

Quality Control and Analytical Method Development

The availability of independent NMR spectral data in the SpectraBase database provides a robust reference for developing and validating analytical methods, such as HPLC or LC-MS assays, to confirm compound identity and purity in-house. This is particularly valuable for laboratories that require stringent quality assurance for their chemical inventory, ensuring that biological data is generated using well-characterized material [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.